molecular formula C₂₀H₁₃D₅ClNO₆ B1146178 Ochratoxin A-d5 CAS No. 666236-28-8

Ochratoxin A-d5

Cat. No. B1146178
M. Wt: 408.84
InChI Key:
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Description

Ochratoxin A-d5, also known as Phe-OTA-d5, is a deuterium-labeled Ochratoxin A . It is a mycotoxin typically produced by the species of Aspergillus genus . It is commonly found as a secondary metabolite in various food items such as cereals, coffee, grape must, wine, beer, etc .


Synthesis Analysis

The synthesis of Ochratoxin A-d5 involves several complex chemical reactions . A detailed synthesis process can be found in the paper titled "A New and Expedient Total Synthesis of Ochratoxin A and d5-Ochratoxin A" .


Molecular Structure Analysis

Ochratoxin A structurally consists of a para-chlorophenolic group containing a dihydroisocoumarin moiety that is amide-linked to L-phenylalanine . The chemical name is: L-phenylalanine-N-[(5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyrane-7-yl)carbonyl]-®-isocoumarin .


Chemical Reactions Analysis

The chemical reactions involving Ochratoxin A-d5 are complex and involve several stages . More details can be found in the paper titled "A New and Expedient Total Synthesis of Ochratoxin A and d5-Ochratoxin A" .


Physical And Chemical Properties Analysis

Ochratoxin A-d5 has a molecular weight of 408.84 . It is a stable compound that can endure the physicochemical conditions of modern food processing .

Scientific Research Applications

Application in Food and Agricultural Products Safety

  • Field : Food Safety and Agriculture
  • Summary : Ochratoxin A (OTA) is a toxic molecule produced by Penicillium and Aspergillus, and it’s widely found in food and agricultural products . Due to its severe nephrotoxicity, immunotoxicity, neurotoxicity, and teratogenic mutagenesis, it’s crucial to develop effective, economical, and environmentally friendly methods for OTA decontamination and detoxification .
  • Methods : The application of technology in OTA prevention, removal, and detoxification has been summarized from physical, chemical, and biological aspects, depending on the properties of OTA . Each method has its advantages and disadvantages .
  • Results : Biological methods have shown the greatest potential to degrade OTA . This review provides some ideas for searching for new strains and degrading enzymes .

Application in Toxicology

  • Field : Toxicology
  • Summary : Ochratoxin A (OTA) is a widely-spread mycotoxin causing major health risks . The focus of this research is on the molecular and cellular interactions of OTA .
  • Methods : The research describes the chemistry and toxicokinetics of this mycotoxin . It also discusses the inhibition of protein synthesis and energy production, induction of oxidative stress, DNA adduct formation, as well as apoptosis/necrosis and cell cycle arrest .
  • Results : OTA binds very strongly to human and animal albumin . Displacement of OTA from albumin by drugs and by natural flavonoids are discussed in detail, hypothesizing their potentially beneficial effect in order to prevent or attenuate the OTA-induced toxic consequences .

Application in Analytical Chemistry

  • Field : Analytical Chemistry
  • Summary : Ochratoxin A-d5 is the d5 isotope-labelled analog of mycotoxin, Ochratoxin A . It is often used as an internal standard in analytical chemistry .
  • Methods : The isotope-labelled analog is used in mass spectrometry for accurate quantification of Ochratoxin A in various samples . The presence of the deuterium atoms allows for easy differentiation between the analyte and the internal standard .
  • Results : The use of Ochratoxin A-d5 improves the accuracy and reliability of Ochratoxin A quantification in complex matrices .

Application in Food Irradiation

  • Field : Food Safety
  • Summary : The removal of OTA through gamma-ray irradiation of artificially contaminated corn has been studied .
  • Methods : The study showed that the highly reactive radicals produced by irradiation could attack the formation of double bonds of aromatic rings in the OTA molecules .
  • Results : This method could potentially be used to reduce the levels of OTA in contaminated food products .

Application in Molecular Biology

  • Field : Molecular Biology
  • Summary : The biosynthesis of OTA has been studied in detail, with a focus on the molecular biology of OTA-producing fungi .
  • Methods : The study discusses the identification and characterization of ochratoxin biosynthetic genes in both Penicillium and Aspergillus species .
  • Results : This research provides valuable insights into the molecular mechanisms underlying OTA production, which could potentially be exploited for the development of new strategies for OTA prevention and control .

Safety And Hazards

Ochratoxin A-d5 is considered hazardous. It causes serious eye irritation and may cause cancer . It is fatal if swallowed or inhaled . Safety measures include avoiding contact with skin, eyes, or clothing, not eating, drinking, or smoking when using this product, and not breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Future research efforts are being devoted to develop sensitive and cost-effective surveillance solutions for Ochratoxin A-d5 . This includes the development of OTA aptamers and innovations in functional nanomaterials . The goal is to meet the requirements of rapid and cost-effective detections .

properties

CAS RN

666236-28-8

Product Name

Ochratoxin A-d5

Molecular Formula

C₂₀H₁₃D₅ClNO₆

Molecular Weight

408.84

synonyms

N-[[(3R)-5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl]carbonyl]-L-(phenyl-d5)alanine;  (-)- N-[(5-Chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)_x000B_carbonyl]-3-(phenyl-d5)alanine;  (R)-N-[(5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-_x000B_

Origin of Product

United States

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